Potassium 3-formylphenyltrifluoroborate
Description
Contextualization within Organoboron Reagents
Advantages of Organotrifluoroborates in Synthesis
Organotrifluoroborate salts offer several distinct advantages that make them highly attractive for synthetic applications. They are typically crystalline solids that are remarkably stable in the presence of air and moisture, facilitating easier handling, storage, and purification compared to many other organometallic reagents. wikipedia.orglongdom.orgresearchgate.netpitt.edu This stability extends to their compatibility with a wide range of functional groups and oxidative conditions, which can be problematic for other boron species. chem-station.comacs.org The tetra-coordinated nature of the boron atom in organotrifluoroborates renders them non-Lewis acidic. chem-station.com Furthermore, because they exist as well-defined monomeric species, they allow for more precise control over reaction stoichiometry, a notable advantage over boronic acids which can dehydrate to form cyclic anhydrides. chem-station.comsigmaaldrich.com
Comparison with Boronic Acids and Boronate Esters in Synthetic Utility
While boronic acids, boronate esters, and organotrifluoroborates are all key players in reactions like the Suzuki-Miyaura coupling, they possess different profiles regarding stability, handling, and reactivity. wikipedia.orgacs.org Organotrifluoroborates are often considered "boronic acid surrogates" that can be hydrolyzed in situ to the active boronic acid species. wikipedia.orgsigmaaldrich.com This slow release of the reactive agent can help suppress unwanted side reactions, such as homo-coupling. chem-station.com Their superior stability, particularly their reduced tendency for protodeboronation, expands the scope of possible chemical transformations. acs.orgsigmaaldrich.com
| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
|---|---|---|---|
| Air/Moisture Stability | High; generally stable, crystalline solids. researchgate.netresearchgate.net | Variable; can be sensitive and prone to dehydration. wikipedia.org | Generally good, but can be susceptible to hydrolysis. |
| Handling | Easy to handle and purify by recrystallization. wikipedia.orgpitt.edu | Can be challenging to purify; may exist as mixtures of monomers and anhydrides. | Often liquids or low-melting solids, purified by chromatography or distillation. |
| Reactivity in Cross-Coupling | Excellent; acts as a stable precursor that slowly generates the reactive boronic acid. chem-station.com | High; often the directly reactive species in the catalytic cycle. wikipedia.org | Good; reactivity can be tuned by the diol used for esterification. |
| Functional Group Tolerance | Very high; stable to many reagents and conditions. acs.orgsigmaaldrich.com | Good, but can be incompatible with certain functional groups. researchgate.net | Good, but the ester can be labile under certain conditions. |
| Protodeboronation | Less prone to this side reaction. sigmaaldrich.com | More susceptible, leading to lower yields. | Susceptibility varies with structure. |
Significance of the Formyl Functional Group in Chemical Transformations
The formyl group (–CHO) is a simple yet highly significant functional group in organic chemistry, defining the aldehyde class of compounds. fiveable.me Its importance lies in the electrophilic nature of the carbonyl carbon, which makes it a prime target for nucleophilic attack. fiveable.mebritannica.com This reactivity allows the formyl group to serve as a versatile synthetic handle for a vast array of chemical transformations.
Key reactions involving the formyl group include:
Oxidation to form a carboxylic acid. fiveable.me
Reduction to a primary alcohol.
Nucleophilic addition reactions to form new carbon-carbon bonds (e.g., Grignard or organolithium reactions).
Wittig and Horner-Wadsworth-Emmons reactions to produce alkenes. pitt.edu
Reductive amination to synthesize amines. pitt.edu
Formation of imines and oximes through condensation with amines and hydroxylamines, respectively.
In a molecule like Potassium 3-formylphenyltrifluoroborate, the formyl group provides a secondary reaction site that can be manipulated independently of the organotrifluoroborate, enabling the synthesis of complex, multifunctionalized aromatic compounds.
Overview of Research Trajectories for this compound
Research involving this compound and its isomers primarily focuses on its utility as a dual-functionalized building block for multi-step organic synthesis. The strategic placement of the trifluoroborate and formyl groups allows for a two-stage synthetic approach.
First, the organotrifluoroborate group is typically employed in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form a new carbon-carbon bond. longdom.orgbldpharm.com This step connects the formyl-bearing phenyl ring to another organic fragment. The exceptional stability of the trifluoroborate moiety ensures it survives a wide range of reaction conditions used to modify other parts of a molecule before the coupling step is performed. acs.orgresearchgate.net
Following the successful cross-coupling, the formyl group becomes the focal point for subsequent transformations. pitt.edu It can be converted into a variety of other functional groups, as detailed previously. This sequential reactivity is central to its use in the synthesis of complex target molecules, finding potential applications in medicinal chemistry and materials science where precisely substituted aromatic structures are required. longdom.org The commercial availability of the 2-formyl, 3-formyl, and 4-formyl isomers underscores the synthetic interest in this class of reagents for accessing diverse substitution patterns on aromatic rings. sigmaaldrich.comorganoborons.com
Properties
IUPAC Name |
potassium;trifluoro-(3-formylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWOVZZESBYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635707 | |
| Record name | Potassium trifluoro(3-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-44-6 | |
| Record name | Borate(1-), trifluoro(3-formylphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871231-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(3-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Potassium 3 Formylphenyltrifluoroborate and Analogues
Direct Synthesis from Boronic Acid Precursors
The most straightforward approach to synthesizing potassium aryltrifluoroborates involves the reaction of an arylboronic acid with potassium hydrogen fluoride (KHF₂). This method is widely applicable and provides the desired trifluoroborate salts in high yields.
Conversion of 3-Formylphenylboronic Acid to Potassium 3-formylphenyltrifluoroborate
The synthesis of this compound is accomplished by treating 3-Formylphenylboronic acid with a solution of potassium hydrogen fluoride. orgsyn.orgacs.orgpitt.edu The boronic acid precursor, 3-Formylphenylboronic acid, is itself synthesized from the corresponding Grignard reagent and trimethyl borate. chemicalbook.com The subsequent reaction with KHF₂ results in the displacement of the hydroxyl groups on the boron atom with fluoride ions, forming the stable trifluoroborate salt.
General Procedures for Formylaryltrifluoroborate Preparation
The preparation of formyl-substituted aryltrifluoroborates follows a general and robust procedure. Typically, the arylboronic acid is dissolved in a suitable solvent, such as methanol, and then treated with an aqueous solution of potassium hydrogen fluoride. orgsyn.org The reaction is usually rapid and results in the precipitation of the potassium aryltrifluoroborate salt, which can then be isolated by filtration. This method is highly efficient for a wide range of substituted arylboronic acids. acs.orgorganic-chemistry.org
General Procedure for Potassium Aryltrifluoroborate Synthesis
| Step | Description | Reagents | Typical Conditions |
|---|---|---|---|
| 1 | Dissolution of Boronic Acid | Arylboronic Acid, Methanol | Room temperature |
| 2 | Addition of Fluorinating Agent | Aqueous Potassium Hydrogen Fluoride (KHF₂) | Cooling with an ice bath |
| 3 | Precipitation and Isolation | - | Stirring, followed by filtration |
Synthesis of Related Organotrifluoroborate Compounds
The synthetic principles applied to this compound can be extended to a variety of related organotrifluoroborate compounds, including acyltrifluoroborates and derivatives with additional functional groups.
Preparation of Potassium Acyltrifluoroborates (KATs)
Potassium acyltrifluoroborates (KATs) are a class of stable acylboron compounds with significant applications in organic synthesis, particularly in amide bond formation. osti.gov Several methods have been developed for their preparation:
From Organocuprates : A one-step synthesis involves the reaction of organocuprates, derived from organolithium or Grignard reagents, with a KAT transfer reagent. This method is suitable for primary, secondary, and even tertiary alkyl substrates. organic-chemistry.orgacs.org
From Carboxylic Acids : Carboxylic acids can be converted to mixed anhydrides using isobutyl chloroformate, which are then transformed into KATs using a copper catalyst, bis(pinacolato)diboron (B₂(pin)₂), and aqueous KHF₂. osti.govethz.ch This allows for the synthesis of a wide range of aliphatic and aromatic KATs. osti.govethz.ch
From Boronic Acids : A palladium-catalyzed cross-coupling of aryl- or vinylboronic acids with a thioimidate KAT transfer reagent provides access to the corresponding KATs. ethz.ch
Synthetic Routes to Potassium Acyltrifluoroborates (KATs)
| Starting Material | Key Reagents | Catalyst/Mediator | Reference |
|---|---|---|---|
| Organolithium/Grignard Reagents | KAT transfer reagent | Copper(I) salts (CuCN, CuI) | organic-chemistry.orgacs.org |
| Carboxylic Acids | Isobutyl chloroformate, B₂(pin)₂, KHF₂ | Copper catalyst | osti.govethz.ch |
| Aryl/Vinylboronic Acids | Thioimidate KAT transfer reagent | Palladium(II) catalyst, Copper(II) additive | ethz.ch |
Synthesis of Fluorinated Formylphenyltrifluoroborate Derivatives
The introduction of fluorine atoms onto the aromatic ring of formylphenyltrifluoroborate can significantly alter its chemical and physical properties. Methods for the fluorination of arylboronic acid derivatives are applicable for creating such compounds. Palladium- and copper-catalyzed reactions are prominent in this area. For instance, a palladium-catalyzed fluorination of aryl trifluoroborates can be achieved using a fluorinating agent like Selectfluor. thieme-connect.com Additionally, copper-mediated fluorination of arylboronic acids and their trifluoroborate salts with potassium fluoride (KF) has been developed, which is also applicable for radiofluorination with K¹⁸F. nih.govacs.org These methods provide pathways to synthesize fluorinated analogues of this compound.
Advanced Synthetic Strategies and Industrial Relevance
While specific industrial-scale synthesis of this compound is not widely documented, the general properties of potassium organotrifluoroborates make them highly relevant for larger-scale applications. Their stability to air and moisture simplifies handling, storage, and transport compared to the corresponding boronic acids, which can be prone to dehydration and other decomposition pathways. orgsyn.org
The synthesis from readily available boronic acids and the inexpensive fluorinating agent KHF₂ is a cost-effective process. nih.gov The potential for multi-gram scale synthesis has been demonstrated for various organotrifluoroborates, suggesting that process optimization for industrial production is feasible. pitt.edu Custom synthesis of a diverse array of functionalized organotrifluoroborates is possible through methods like nucleophilic substitution on halomethyltrifluoroborates or "click chemistry" on azide-functionalized trifluoroborates, allowing for the creation of tailored reagents for specific applications in pharmaceutical and materials science. nih.govorganic-chemistry.org
Reactivity and Mechanistic Investigations of Potassium 3 Formylphenyltrifluoroborate
Carbon-Carbon Bond Forming Reactions
The trifluoroborate group in potassium 3-formylphenyltrifluoroborate serves as an excellent nucleophilic partner in various cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This section will explore its utility in Suzuki-Miyaura type reactions and palladium-catalyzed C-H arylations.
Suzuki-Miyaura Type Cross-Coupling Reactions with Aryltrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and potassium aryltrifluoroborates have been widely recognized as effective coupling partners. These salts offer several advantages over traditional boronic acids, including enhanced stability and ease of handling. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the general reactivity of aryltrifluoroborates provides a strong basis for its expected behavior.
The reaction typically proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of an aryl halide to the palladium center, followed by transmetalation with the aryltrifluoroborate and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the trifluoroborate salt, facilitating the transfer of the aryl group to the palladium center. The electron-withdrawing nature of the formyl group in the meta position of this compound is expected to influence the electronic properties of the aryl ring and, consequently, the efficiency of the transmetalation step. Research on other aryltrifluoroborates has shown that electron-withdrawing substituents can sometimes lead to slower reaction rates compared to their electron-donating counterparts. acs.org
Table 1: Representative Suzuki-Miyaura Reaction Conditions for Aryltrifluoroborates (General conditions extrapolated from studies on various aryltrifluoroborates)
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 110 | Moderate to High |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | Good |
Note: The yields are general observations from studies on various aryltrifluoroborates and may not be directly representative for this compound.
Palladium-Catalyzed C-H Arylation and Selectivity Considerations
Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of C-C bonds, avoiding the need for pre-functionalized starting materials. Potassium aryltrifluoroborates have been successfully employed as arylating agents in these transformations. While specific data on the use of this compound is limited, a study on its isomer, potassium 4-formylphenyltrifluoroborate, in a palladium-catalyzed C-H arylation with 2-phenylpyridine derivatives provides valuable insights.
In a study involving the reaction of 2-(p-tolyl)pyridine with potassium 4-formylphenyltrifluoroborate, the arylation occurred at the ortho-position of the phenyl ring of the pyridine substrate. This regioselectivity is directed by the coordinating ability of the pyridine nitrogen, which brings the palladium catalyst in close proximity to the C-H bond. The reaction conditions typically involve a palladium(II) catalyst, such as palladium acetate, and an oxidant to regenerate the active catalyst.
Table 2: Palladium-Catalyzed C-H Arylation of 2-Arylpyridines with Potassium 4-formylphenyltrifluoroborate
| Substrate | Arylating Agent | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 2-(p-tolyl)pyridine | Potassium 4-formylphenyltrifluoroborate | Pd(OAc)₂ | Mn(OAc)₃ | Acetic Acid | 100 | 75 |
Data extracted from a study on the 4-formyl isomer and presented as an illustrative example.
The electronic nature of the aryltrifluoroborate can influence the reaction efficiency. The presence of the electron-withdrawing formyl group may impact the rate of transmetalation to the palladium center.
Mechanistic Pathways in Palladium-Catalyzed C-H Arylation (e.g., High-Valent Pd Intermediates, C-H Activation)
The mechanism of palladium-catalyzed C-H arylation with aryltrifluoroborates is a subject of ongoing research. One of the proposed pathways involves a high-valent palladium intermediate, specifically a Pd(IV) species.
The catalytic cycle is thought to initiate with the coordination of the substrate, such as a 2-arylpyridine, to a Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is activated to form a palladacycle intermediate. The aryltrifluoroborate then undergoes transmetalation with the palladacycle. Subsequently, an oxidant promotes the oxidation of the Pd(II) center to a Pd(IV) species. The final step is the reductive elimination from the Pd(IV) intermediate, which forms the C-C bond and regenerates a Pd(II) species, allowing the catalytic cycle to continue.
Formyl Group Transformations
The aldehyde functionality of this compound provides a gateway for a variety of synthetic transformations, allowing for the introduction of diverse functional groups while retaining the valuable trifluoroborate moiety for subsequent cross-coupling reactions.
Reductive Amination Strategies
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the reaction of an aldehyde with an amine, followed by its in-situ reduction.
Several catalytic systems have been developed for the reductive amination of aldehydes, and these can be applied to this compound. A particularly relevant and mild method involves the use of palladium acetate as a catalyst with potassium formate as the hydride source. ftveti.edu.et This system has been shown to be effective for the direct reductive amination of a variety of aldehydes and ketones with both primary and secondary amines. ftveti.edu.et The reaction proceeds under neutral conditions and tolerates a wide range of functional groups. ftveti.edu.et
Other commonly used reducing agents for reductive amination include sodium triacetoxyborohydride (STAB) and pyridine borane. STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. Pyridine borane is another useful reagent that can be employed for this transformation.
Table 3: Catalytic Systems for the Reductive Amination of Aldehydes (General conditions applicable to this compound)
| Entry | Amine | Reducing Agent/Catalyst | Solvent | Temperature |
| 1 | Aniline | Pd(OAc)₂ / HCOOK | DMF | Room Temperature |
| 2 | Benzylamine | NaBH(OAc)₃ | Dichloromethane | Room Temperature |
| 3 | Morpholine | Pyridine Borane | Methanol | Room Temperature |
This table presents general catalytic systems that are expected to be effective for the reductive amination of this compound based on literature for other aldehydes.
The choice of the catalytic system can be tailored based on the specific amine and the desired reaction conditions. The palladium-catalyzed system with potassium formate offers a green and efficient alternative to traditional borohydride reagents. ftveti.edu.et
Condensation Reactions and Imine Formation
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. jove.comlibretexts.org
The mechanism begins with the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. libretexts.org A subsequent proton transfer results in a neutral intermediate called a carbinolamine. libretexts.org Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). jove.comlibretexts.org The lone pair of electrons on the nitrogen then expels the water molecule, forming a C=N double bond and generating a positively charged iminium ion. libretexts.org Finally, deprotonation of the nitrogen by a base (such as water or another amine molecule) yields the neutral imine product and regenerates the acid catalyst. libretexts.orgyoutube.com The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. masterorganicchemistry.com
Boron-Assisted Oxime and Hydrazone Formations
The presence of a boron-containing group, such as a trifluoroborate, ortho to the formyl group can significantly influence condensation reactions, particularly with α-effect nucleophiles like hydroxylamines and hydrazines. Research on ortho-formylphenylboronic acid has shown that the proximal boronic acid group can dramatically accelerate the rate of oxime and hydrazone formation, even at neutral pH. rsc.orgnih.gov
This rate enhancement is attributed to the boron atom's ability to act as an intramolecular Lewis acid catalyst. rsc.org It is hypothesized that after the initial nucleophilic attack of the hydroxylamine or hydrazine on the aldehyde, the resulting tetrahedral intermediate can form a five-membered cyclic boronate ester. rsc.orgresearchgate.net This intermediate facilitates the normally rate-limiting dehydration step. Instead of eliminating water, the intermediate eliminates a boronate, which is a more facile process. rsc.org
In the case of arylhydrazines, the reaction can proceed further. The initially formed hydrazone, stabilized by the ortho-boron group, can undergo an irreversible intramolecular cyclization to form stable aromatic boron-nitrogen heterocycles known as 4,3-borazaroisoquinolines (BIQs). rsc.orgrsc.org This unique reactivity, which transforms a reversible condensation into a stable, irreversible linkage, is of significant interest for applications in bioconjugation. rsc.orgsemanticscholar.orgnih.gov This boron-assisted reactivity offers a powerful tool for creating stable conjugates under mild, aqueous conditions. chemrxiv.org
Fluorination Reactions
The aryltrifluoroborate moiety is a key functional group for introducing fluorine atoms into the aromatic ring, a transformation of great importance in medicinal chemistry and PET imaging.
Copper-Mediated Fluorination of Aryltrifluoroborates
Aryltrifluoroborates, including this compound, can be converted to their corresponding aryl fluorides through copper-mediated fluorination. One effective method involves the use of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as a mediator and potassium fluoride (KF) as the fluoride source. nih.gov This reaction proceeds under relatively mild conditions (e.g., 60 °C) and demonstrates a broad substrate scope and tolerance for various functional groups. nih.gov
Another approach utilizes an electrophilic fluorine source, such as N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT), in the presence of a copper(I) catalyst. organic-chemistry.orgnih.gov This method is also mild and tolerates a wide range of substituents on the aryltrifluoroborate. organic-chemistry.orgthieme-connect.com These copper-mediated methods provide a valuable alternative to traditional fluorination techniques, avoiding the need for harsher conditions or more toxic reagents. nih.gov
Proposed Mechanisms for C-F Bond Formation (e.g., Cu(I)/Cu(III) Cycles, Transmetalation, Reductive Elimination)
The mechanism of copper-mediated fluorination of arylboron compounds is believed to involve a Cu(I)/Cu(III) catalytic cycle. nih.govnih.gov
When using Cu(OTf)₂ and KF, it is proposed that the copper(II) salt acts as both a mediator for the aryl-fluoride coupling and an oxidant to access the key high-valent copper intermediate. nih.gov The proposed cycle is as follows:
Oxidation/Transmetalation: The reaction likely initiates with the formation of a copper(I) species in situ. This Cu(I) center is then oxidized to a Cu(III) species. In parallel or subsequently, transmetalation occurs, where the aryl group from the trifluoroborate is transferred to the copper center.
Formation of Aryl-Cu(III)-Fluoride: The fluoride ion (from KF) coordinates to the aryl-copper(III) center to form a key intermediate, [Ar-Cu(III)-F]. nih.govresearchgate.net
Reductive Elimination: This intermediate undergoes C-F reductive elimination, forming the desired aryl fluoride (Ar-F) product and regenerating a Cu(I) species, which can re-enter the catalytic cycle. nih.govnih.gov
In systems using an electrophilic fluorine source (like NFTPT) and a Cu(I) catalyst, the mechanism is thought to begin with the oxidation of Cu(I) by the fluorinating agent to generate a Cu(III)-fluoride intermediate. nih.govnih.gov This is followed by a rate-limiting transmetalation of the aryl group from the boronate to the Cu(III) center. The subsequent C-F reductive elimination is typically fast, yielding the product and the Cu(I) catalyst. nih.govnih.gov Mechanistic studies have provided evidence for the existence of these arylcopper(III) fluoride intermediates. organic-chemistry.orgnih.gov
Applications in Radiochemistry for ¹⁸F-Fluorination
Aryltrifluoroborates, such as this compound, serve as valuable precursors in the synthesis of ¹⁸F-labeled aromatic compounds for Positron Emission Tomography (PET) imaging. The introduction of the fluorine-18 (¹⁸F) isotope into molecules allows for non-invasive imaging and quantification of biological processes at the molecular level.
The primary method for this transformation is a copper-mediated radiofluorination reaction. researchgate.net In this process, the aryltrifluoroborate substrate is reacted with a source of [¹⁸F]fluoride, typically [¹⁸F]potassium fluoride (KF), in the presence of a copper catalyst. researchgate.net To enhance the nucleophilicity of the [¹⁸F]fluoride ion, which is often produced in an aqueous solution, rigorous drying is necessary. frontiersin.org The process typically involves trapping the aqueous [¹⁸F]fluoride on an anion-exchange cartridge, followed by elution with a solution containing potassium carbonate and a phase-transfer catalyst like Kryptofix 222 in an aprotic solvent. frontiersin.orgnih.gov This complexation of the potassium ion by the cryptand increases the reactivity of the fluoride anion. frontiersin.org
The copper catalyst, for instance, copper(II) triflate (Cu(OTf)₂), is believed to play a dual role. researchgate.net It facilitates the aryl-F bond formation and acts as an oxidant, likely proceeding through a Cu(III)(aryl)(F) intermediate. researchgate.net These reactions are generally performed under mild conditions and demonstrate a broad tolerance for various functional groups on the aromatic ring, making them suitable for complex molecules used as PET tracers. researchgate.net The use of aryltrifluoroborates as precursors is advantageous because they are stable, crystalline solids that can be easily handled and stored before the short-lived ¹⁸F isotope is introduced.
Hydrolysis and Boronic Acid/Ester Derivatization
Organotrifluoroborates are often considered protected forms of boronic acids, which are highly versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. nih.gov The tetracoordinate nature of the boron in trifluoroborates makes them more stable and less prone to side reactions compared to their tricoordinate boronic acid counterparts. nih.gov
A mild and efficient method for the deprotection of organotrifluoroborates to their corresponding boronic acids involves the use of silica gel and water. nih.govresearchgate.net This procedure has proven effective for a wide range of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates. nih.govresearchgate.net In a typical procedure, the potassium organotrifluoroborate is stirred with silica gel in a water-ethyl acetate mixture at room temperature. nih.gov The reaction proceeds until completion, which can be monitored by ¹¹B NMR spectroscopy. nih.gov The silica gel acts as a fluorophile, facilitating the hydrolysis of the B-F bonds. researchgate.net This method avoids harsh conditions and provides the desired boronic acid in good yield. nih.gov
The rate of hydrolysis of potassium organotrifluoroborates is significantly influenced by the electronic properties of the organic substituent. nih.govnih.gov Generally, substrates bearing electron-donating groups (electron-rich) hydrolyze more readily than those with electron-withdrawing groups (electron-poor). nih.govresearchgate.net For instance, an anisyl group (p-methoxy) leads to efficient and fast release of the corresponding boronic acid. nih.gov
This electronic effect is attributed to the stability of the intermediate difluoroborane species. nih.govnih.gov In contrast, aryltrifluoroborates with electron-withdrawing substituents, such as nitrophenyl groups, hydrolyze very slowly under standard basic conditions. nih.gov The 3-formylphenyl group on the title compound is electron-withdrawing, which would predict a slower rate of hydrolysis compared to electron-rich analogs. This slow release can be advantageous in certain applications, such as Suzuki-Miyaura coupling, where a low concentration of the reactive boronic acid is desired to minimize side reactions like oxidative homocoupling and protodeboronation. nih.gov
The table below illustrates the effect of substituents on the hydrolysis rate of various potassium aryltrifluoroborates.
| Substituent on Phenyl Ring | Electronic Effect | Relative Hydrolysis Rate |
| 4-Methoxy | Electron-donating | Fast |
| 4-Methyl | Electron-donating | Moderate-Fast |
| 4-Fluoro | Electron-withdrawing (weak) | Slow |
| 4-Nitro | Electron-withdrawing (strong) | Very Slow |
| 3-Formyl | Electron-withdrawing | Slow |
This table is a qualitative representation based on established principles of electronic effects on reaction rates.
In addition to hydrolysis to boronic acids, organotrifluoroborates can be directly converted into boronate esters, which are also valuable and often more stable alternatives for organic synthesis. nih.gov One method involves reacting the potassium organotrifluoroborate with a diol (such as pinacol or hexylene glycol), trimethylsilyl chloride (TMS-Cl), and a base like potassium carbonate (K₂CO₃) in a solvent like acetonitrile. unimelb.edu.au This approach is simpler than methods requiring the pre-synthesis of silyl ethers of the diols. unimelb.edu.au The reaction proceeds efficiently at room temperature, providing the corresponding boronate esters in excellent yields. unimelb.edu.au It is theorized that this transformation might proceed through the in-situ formation of the boronic acid, which then immediately reacts with the diol to form the ester. unimelb.edu.au
The optimized conditions for the conversion of potassium phenyltrifluoroborate to its hexylene glycol boronate ester are presented below.
| Reagent | Equivalents |
| Diol | 1.2 |
| Trimethylsilyl chloride (TMS-Cl) | 3 |
| Potassium Carbonate (K₂CO₃) | 3 |
Data sourced from a study on the direct conversion of trifluoroborates to boronate esters. unimelb.edu.au
Computational Chemistry in Mechanistic Elucidation
Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of reactions involving organotrifluoroborates. DFT studies can provide insights into reaction pathways, transition states, and the electronic factors that govern reactivity. nih.gov
In the context of organotrifluoroborate hydrolysis, DFT calculations have been used to analyze the B-F bond lengths in the intermediate difluoroborane species. nih.gov This analysis helps to rationalize the observed hydrolysis rates. By correlating computational data, such as the Swain-Lupton resonance parameter (ℛ) of the organic group, with experimental results, it is possible to predict whether a given organotrifluoroborate will undergo fast, slow, or very slow hydrolysis. nih.gov This predictive capability is highly valuable for designing synthetic strategies, especially for complex reactions like the Suzuki-Miyaura coupling, where the rate of boronic acid release is critical for the reaction's success. nih.gov
In-depth Mechanistic Analysis of this compound Remains an Area for Future Investigation
Detailed research, including the specific elucidation of transition states and intermediates for this compound, is not extensively available in the current body of scientific literature. Mechanistic studies have predominantly focused on the broader class of potassium aryltrifluoroborates, providing a foundational understanding of their reactivity in processes such as the Suzuki-Miyaura cross-coupling reaction. These generalized studies have been instrumental in identifying key reactive species and potential energy pathways, though compound-specific data for the 3-formylphenyl derivative, including detailed energy profiles and characterized intermediates, is not publicly documented.
In the context of palladium-catalyzed cross-coupling reactions, the elucidation of reaction mechanisms, particularly the characterization of fleeting transition states and intermediates, is crucial for reaction optimization and catalyst design. For the broader class of potassium aryltrifluoroborates, significant research has identified key pre-transmetalation intermediates that are critical to the catalytic cycle. These intermediates typically involve the formation of palladium-oxygen-boron (Pd-O-B) linkages.
Two primary types of intermediates have been characterized through a combination of spectroscopic techniques, such as low-temperature rapid injection NMR, and computational methods like Density Functional Theory (DFT). illinois.edu
Tricoordinate Boronic Acid Complexes: These species are formed from the interaction of the palladium catalyst with the boronic acid, which is generated in situ from the hydrolysis of the trifluoroborate salt.
Tetracoordinate Boronate Complexes: These intermediates are also observed and are believed to be active in the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. illinois.edu
While these general findings for aryltrifluoroborates provide a likely framework for the reactivity of this compound, the electronic effect of the meta-formyl group would be expected to influence the energetics and stability of the transition states and intermediates. The electron-withdrawing nature of the formyl group could impact the rate of transmetalation and reductive elimination. illinois.edu However, without specific experimental or computational studies on this compound, any discussion of its specific transition states and intermediates remains speculative.
Below is a representative table outlining the types of data typically generated in such mechanistic studies. It is important to note that the values presented are hypothetical and for illustrative purposes only, as specific data for this compound is not available.
Hypothetical Energy Profile for a Suzuki-Miyaura Reaction
| Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Oxidative Addition (TS) | +15.2 |
| 2 | Oxidative Addition Product | -5.4 |
| 3 | Transmetalation (TS) | +20.5 |
| 4 | Reductive Elimination (TS) | +18.9 |
| 5 | Final Product Complex | -25.0 |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
Further dedicated research is necessary to fully elucidate the specific transition states and intermediates involved in the reactions of this compound. Such studies would provide valuable, detailed insights into its reactivity profile.
Applications and Advanced Derivatization of Potassium 3 Formylphenyltrifluoroborate
Synthesis of Complex Molecular Architectures
The dual reactivity of potassium 3-formylphenyltrifluoroborate makes it an attractive starting material for the synthesis of intricate organic molecules, including modified peptides and pharmaceutical intermediates.
The incorporation of unnatural amino acids and other functionalities into peptide backbones is a key strategy in the development of novel therapeutic agents and research tools. While direct literature on the synthesis of "dipeptidyl organotrifluoroborates" from this compound is not extensively documented, the synthesis of dipeptidyl boronic acids is a well-established field. thebiogrid.orgnih.govacs.org These compounds are potent inhibitors of serine proteases, with applications in medicine. mdpi.comacs.org
A plausible synthetic route for the incorporation of the 3-formylphenyltrifluoroborate moiety into a dipeptide structure could involve a multi-step process. First, the aldehyde functionality of the corresponding 3-formylphenylboronic acid could be reductively aminated with an amino acid ester to form a secondary amine. Subsequent peptide coupling with a second N-protected amino acid would yield a dipeptidyl boronic acid derivative. Finally, conversion of the boronic acid to the corresponding potassium trifluoroborate salt would yield the target dipeptidyl organotrifluoroborate. This strategy would introduce a stable, functionalized aromatic group into the peptide chain, potentially modulating its biological activity and pharmacokinetic properties. nih.gov
Table 1: Key Steps in a Hypothetical Synthesis of Dipeptidyl Organotrifluoroborates
| Step | Reaction | Reactants | Product |
| 1 | Reductive Amination | 3-Formylphenylboronic acid, Amino acid ester | Secondary amine-functionalized phenylboronic acid |
| 2 | Peptide Coupling | N-protected amino acid, Product from Step 1 | Dipeptidyl boronic acid derivative |
| 3 | Trifluoroborate Formation | Dipeptidyl boronic acid, Potassium hydrogen fluoride | Dipeptidyl organotrifluoroborate |
While this compound is a valuable synthetic building block, its direct conversion to 4-fluorobenzaldehyde (B137897) is not a commonly reported transformation. The synthesis of 4-fluorobenzaldehyde typically proceeds through halogen exchange reactions of the corresponding chlorinated benzaldehydes with potassium fluoride, often under high temperatures and in the presence of a phase-transfer catalyst. researchgate.netgoogle.com Another route involves the palladium-catalyzed conversion of aryl triflates to aryl fluorides. nih.govmit.edu
The transformation of a 3-formylphenyl group to a 4-fluorobenzaldehyde would necessitate a complex series of reactions, including the removal of the formyl group, introduction of a fluorine atom at the para-position, and subsequent re-introduction of the formyl group. A more direct, though still challenging, theoretical pathway could involve a nucleophilic aromatic substitution on a derivative where the trifluoroborate group is replaced by a suitable leaving group, followed by manipulation of the existing formyl group. However, there is currently no direct literature evidence to support the use of this compound as a direct precursor for 4-fluorobenzaldehyde.
Role in Catalysis Research
Organotrifluoroborates, including this compound, play a significant role in catalysis, both as reagents in metal-catalyzed reactions and as potential components in the development of new catalysts. longdom.orgsigmaaldrich.com
Potassium aryltrifluoroborates are well-established coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. musechem.comwikipedia.orgbeilstein-journals.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. tcichemicals.com The trifluoroborate salts offer advantages over the corresponding boronic acids, including enhanced stability and ease of handling. sigmaaldrich.com
In a typical Suzuki-Miyaura reaction, the this compound would react with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted benzaldehyde (B42025) derivative. The formyl group is generally compatible with the reaction conditions, allowing for its retention in the final product for further functionalization.
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Aryl halide (e.g., Bromobenzene) | Palladium(0) complex | Carbonate (e.g., K₂CO₃) | 3-Formylbiphenyl |
The development of novel catalysts with enhanced activity, selectivity, and stability is a continuous effort in chemical research. Organoboron compounds are being explored for their potential in catalyst design. dur.ac.ukrhhz.netmdpi.com While specific applications of this compound in catalyst development are not widely reported, its structural features suggest several possibilities.
The boronic acid precursor, 3-formylphenylboronic acid, could be incorporated into ligand scaffolds for transition metal catalysts. sigmaaldrich.com The Lewis acidic nature of the boron center and the coordinating ability of the formyl group could be exploited to create bidentate or polydentate ligands that can stabilize and modulate the reactivity of a metal center. Furthermore, the trifluoroborate moiety itself could be part of a larger catalytic system, potentially influencing the electronic properties and stability of the catalyst. acs.org
Functionalization of Ancillary Carbonyls via Organotrifluoroborates
The presence of the ancillary formyl (carbonyl) group in this compound provides a reactive handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives while potentially retaining the trifluoroborate moiety for subsequent reactions. researchgate.netorganic-chemistry.orgresearchgate.net
The aldehyde can undergo nucleophilic addition reactions with organometallic reagents such as Grignard or organolithium compounds to yield secondary alcohols. It can also be a substrate in palladium-catalyzed additions of arylboronic acids to generate diarylmethanols. organic-chemistry.orgresearchgate.net Furthermore, the formyl group can be converted to other functional groups through various derivatization reactions, such as the formation of imines, oximes, or hydrazones. nih.gov These transformations can be performed chemoselectively, leaving the trifluoroborate group intact for subsequent cross-coupling reactions. rsc.org This sequential reactivity makes this compound a valuable linchpin in the synthesis of complex, multifunctional molecules.
Table 3: Potential Derivatization Reactions of the Formyl Group
| Reaction Type | Reagent | Functional Group Transformation |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Aldehyde to Secondary Alcohol |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Aldehyde to Alkene |
| Reductive Amination | Amine (R-NH₂), Reducing Agent | Aldehyde to Amine |
| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Aldehyde to Carboxylic Acid |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the structural elucidation of Potassium 3-formylphenyltrifluoroborate in solution. By analyzing various atomic nuclei, researchers can piece together the molecular framework and confirm the identity of the compound. For potassium organotrifluoroborates, analysis is typically conducted in polar aprotic solvents like dimethyl sulfoxide-d6 (DMSO-d6) due to their high solubility in such media. nih.gov
Proton NMR (¹H NMR) serves as the first-line technique for verifying the structure of the phenyl ring and the presence of the formyl group. The aromatic protons of the phenyl ring in this compound exhibit characteristic chemical shifts and coupling patterns. In a typical ¹H NMR spectrum, the protons on the aromatic ring appear in the downfield region, generally between 7.0 and 8.0 ppm. The distinct signals for the formyl proton (CHO) are observed even further downfield, typically around 9.8-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The integration of these signals confirms the correct number of protons in the molecule, while the splitting patterns reveal their spatial relationships, thus confirming the 1,3- (meta) substitution pattern on the benzene (B151609) ring.
| Proton | Typical Chemical Shift (δ) in ppm | Multiplicity |
| Formyl (CHO) | ~9.85 | Singlet (s) |
| Aromatic (Ar-H) | ~7.82 | Singlet (s) |
| Aromatic (Ar-H) | ~7.65 | Doublet (d) |
| Aromatic (Ar-H) | ~7.35 | Triplet (t) |
| Aromatic (Ar-H) | ~7.29 | Doublet (d) |
Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. Data presented is representative.
| Carbon | Typical Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~193.1 |
| Aromatic (C-B) | Broad signal, often hard to resolve |
| Aromatic (Ar-C) | ~136.6 |
| Aromatic (Ar-C) | ~134.9 |
| Aromatic (Ar-C) | ~130.1 |
| Aromatic (Ar-C) | ~128.8 |
| Aromatic (Ar-C) | ~127.9 |
Note: The resonance for the carbon atom bearing the boron atom is not always reported due to significant broadening. Data presented is representative.
Fluorine-19 NMR is a highly sensitive and indispensable tool for characterizing organotrifluoroborates. nih.gov Since ¹⁹F has a nuclear spin of ½ and is 100% abundant in nature, it provides sharp, well-resolved signals. For this compound, the three fluorine atoms attached to the boron are chemically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum. This signal typically appears as a quartet due to coupling with the ¹¹B nucleus (spin = 3/2). The chemical shift for organotrifluoroborates generally falls within the range of -129 to -141 ppm. nih.gov The presence of this characteristic single, sharp signal confirms the integrity of the [BF₃]⁻ group, indicating that the compound has not degraded or hydrolyzed to the corresponding boronic acid.
| Nucleus | Typical Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) |
| ¹⁹F | ~ -138.1 | Quartet (q) | J(¹⁹F-¹¹B) ≈ 68-72 Hz |
Note: Chemical shifts are referenced to an external standard, often CF₃CO₂H.
Boron-11 NMR spectroscopy directly probes the environment of the boron atom. ¹¹B is a quadrupolar nucleus, which can lead to broad signals. However, in the symmetrical tetrahedral environment of the trifluoroborate anion, the signal is relatively sharp. The ¹¹B NMR spectrum of this compound typically shows a quartet, which arises from the coupling of the ¹¹B nucleus with the three equivalent ¹⁹F nuclei. nih.govresearchgate.net The chemical shift is usually observed in the range of 3-6 ppm. researchgate.net This technique is particularly useful for monitoring reactions, as a change in the coordination sphere of the boron atom results in a significant change in its chemical shift.
| Nucleus | Typical Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) |
| ¹¹B | ~ 3.5 | Quartet (q) | J(¹¹B-¹⁹F) ≈ 69-73 Hz |
Note: Chemical shifts are referenced to an external standard, typically BF₃·OEt₂.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. It provides information about the mass-to-charge ratio (m/z) of the ions derived from the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing ionic compounds like potassium salts. In the negative ion mode, ESI-MS of this compound detects the anionic component, [3-formylphenyltrifluoroborate]⁻. High-Resolution Mass Spectrometry (HRMS) with ESI can provide a highly accurate mass measurement of this anion, allowing for the unambiguous confirmation of its elemental formula (C₇H₅BF₃O)⁻. This precise mass measurement is a powerful tool for verifying the identity of the synthesized compound.
| Ion | Formula | Calculated m/z | Observed m/z (HRMS) |
| [M-K]⁻ | [C₇H₅BF₃O]⁻ | 173.0338 | ~173.0335 |
Note: The observed mass can vary slightly depending on instrument calibration.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous characterization of potassium organotrifluoroborates. digitellinc.com This technique provides exact mass measurements, allowing for the determination of the elemental composition with a high degree of accuracy, typically within 5 parts per million (ppm). researchgate.netconicet.gov.ar
For this compound, HRMS is commonly performed using an electrospray ionization (ESI) source operating in the negative ion mode. researchgate.net This allows for the direct detection of the [M-K]⁻ anion, which is the formylphenyltrifluoroborate moiety. In the course of analysis, researchers have also observed the formation of adducts, such as the [2M + K]⁻ and sometimes an unexpected [2M + Na]⁻ anion, which can provide insights into potential decomposition pathways. digitellinc.com The accurate mass measurement of the primary anion is crucial for confirming the compound's identity.
To achieve high accuracy, especially for low molecular weight compounds, commercially available organic sulfate (B86663) salts are often used as internal reference standards. researchgate.net This methodology has proven effective for the characterization of a wide array of over 100 different organotrifluoroborates. researchgate.net
Table 1: Expected Ions for this compound in HRMS
| Ion Species | Formula | Calculated m/z | Ionization Mode |
|---|---|---|---|
| [M-K]⁻ | [C₇H₆BF₃O]⁻ | 174.0444 | Negative ESI |
Note: The table presents theoretical exact masses. Experimental values are typically reported with high precision.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The key functional groups in this compound are the aldehyde group (C=O and C-H), the aromatic ring (C=C and C-H), and the trifluoroborate group (B-F). The carbonyl (C=O) stretch of the aldehyde is one of the most easily identifiable absorptions due to its sharp and intense nature, typically appearing in the range of 1670 to 1730 cm⁻¹. rjb.ro The aldehyde C-H stretch gives rise to characteristic, albeit weaker, bands around 2750 and 2850 cm⁻¹. rjb.ro
Aromatic C-H stretching vibrations are observed at wavenumbers slightly higher than 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring appear in the 1450 to 1600 cm⁻¹ region. nih.govresearchgate.net The B-F bond vibrations in trifluoroborate salts are also characteristic and contribute to the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aldehyde C-H | Stretch | 2850 and 2750 | Weak |
| Carbonyl C=O | Stretch | 1730 - 1690 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of this compound. The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this, the observed absorption bands are typically due to π → π* transitions within the benzene ring and the conjugated carbonyl group. longdom.org
Studies on similar compounds, such as 3-formylphenylboronic acid, show absorption bands in the 200-400 nm range. ahievran.edu.trnih.gov The presence of the formyl group in conjugation with the phenyl ring influences the energy of these transitions. The UV-Vis spectrum provides valuable information on the molecule's HOMO-LUMO energy gap, which is a determinant of its chemical reactivity. ahievran.edu.tr
Furthermore, UV-Vis spectroscopy can be a powerful tool for kinetic studies. acs.org For instance, in Suzuki-Miyaura cross-coupling reactions where this compound is used as a reagent, the reaction progress can be monitored by observing the change in the UV-Vis spectrum as the conjugated system of the reactant is converted into that of the product. researchgate.netresearchgate.netacs.org
Table 3: Electronic Transitions for Phenylboronic Acid Derivatives
| Compound Type | Typical λₘₐₓ (nm) | Transition Type |
|---|---|---|
| Phenylboronic Acids | 220 - 280 | π → π* |
Note: Data is generalized from studies on similar compounds. longdom.orgahievran.edu.tr Specific values for this compound would require experimental measurement.
Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for the purification and analytical assessment of this compound, ensuring its purity before use in sensitive applications like cross-coupling reactions.
High-Performance Liquid Chromatography (HPLC) is a suitable method for both the analysis and purification of this compound. Given its nature as a potassium salt, mixed-mode or reversed-phase chromatography is often employed. helixchrom.comsielc.com A typical setup might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. This allows for the separation of the target compound from starting materials, byproducts, and other impurities. Semipreparative HPLC has been successfully used to isolate isomers of related complex molecules synthesized using organotrifluoroborates. researchgate.net
Gas Chromatography (GC) , in its standard form, is not suitable for the direct analysis of this compound. The compound is a salt and is non-volatile, making it incompatible with GC which requires analytes to be vaporized at high temperatures. researchgate.netresearch-solution.com However, GC analysis can be performed following a derivatization step. sigmaaldrich.comnih.gov This chemical modification converts the polar trifluoroborate group into a more volatile and thermally stable derivative, such as a boronate ester, which can then be analyzed by GC.
Advanced Analytical Method Development for Organotrifluoroborates
The widespread use of organotrifluoroborates in organic synthesis has spurred the development of advanced and specialized analytical methods for their characterization. researchgate.netresearchgate.net A significant area of development has been in high-resolution mass spectrometry. One such advancement is the use of specific internal standards, like sodium alkyl sulfates, to overcome the challenge of accurate mass determination for low-mass polar compounds, thereby enabling reliable characterization with accuracies within 2-5 ppm. researchgate.net
Another area of advanced study involves understanding the behavior of these reagents under reaction conditions. For example, detailed kinetic studies on the hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids have been conducted. acs.org These studies are crucial as the rate of boronic acid release can significantly impact the efficiency of subsequent cross-coupling reactions. The finding that the hydrolysis rates are influenced by factors such as pH and phase-splitting in THF/H₂O solvent systems represents a significant advancement in understanding how to optimize reactions involving these reagents. acs.org This knowledge allows for a more rational approach to reaction design and troubleshooting, ensuring consistent and reproducible results in synthetic applications.
Challenges and Future Perspectives in Potassium 3 Formylphenyltrifluoroborate Research
Addressing Synthetic Challenges
The practical implementation of Potassium 3-formylphenyltrifluoroborate in complex synthetic sequences can be hampered by certain inherent properties. Key among these are reagent solubility and compatibility with solid-phase synthesis techniques.
Reagent Solubility: this compound, being a salt, exhibits limited solubility in many common organic solvents. This can necessitate the use of polar aprotic solvents or biphasic solvent systems, which may not always be optimal for a given reaction. Research into the solubility of potassium fluoride (KF), a related salt, in various organic solvents indicates that its solubility can be influenced by the nature of the solvent (protic vs. aprotic) and temperature. semanticscholar.orgresearchgate.net This suggests that a systematic study of the solubility of this compound in a wider range of solvents could lead to the development of more efficient and versatile reaction protocols.
| Solvent Type | General Solubility Trend for Potassium Salts | Potential Implications for this compound |
| Protic Polar | Moderate to Good | May facilitate reactions but can also lead to undesired side reactions with the formyl group. |
| Aprotic Polar | Generally Good | Often the solvents of choice, but can be difficult to remove and may have environmental concerns. |
| Aprotic Nonpolar | Generally Poor | Limits the scope of reactions that can be performed in these common and often preferred solvents. |
Solid Support Compatibility: The application of solid-phase synthesis offers significant advantages in terms of purification and automation. However, the ionic nature of this compound can pose challenges for its direct use on solid supports. The development of methodologies for solid-phase peptide synthesis utilizing Fmoc-protected amino acids has demonstrated the importance of optimizing reaction conditions and choosing appropriate resins and linkers. uci.edunih.gov Future work in this area could focus on designing novel linkers or modifying existing solid supports to effectively immobilize and react this compound in a solid-phase setting, thereby streamlining the synthesis of complex molecules.
Development of Sustainable and Efficient Methodologies for Related Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For transformations involving this compound, this translates to a focus on atom economy, the use of environmentally benign solvents and catalysts, and energy efficiency.
Recent advancements in multicomponent reactions (MCRs) represent a significant step towards more sustainable chemical synthesis. frontiersin.orgnih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and improving efficiency. The development of MCRs that incorporate this compound would be a valuable addition to the synthetic chemist's toolbox, enabling the rapid and sustainable synthesis of diverse molecular scaffolds.
Furthermore, the synthesis of aryltrifluoroborates themselves is an area where greener approaches are being explored. Nickel-catalyzed and transition-metal-free borylation reactions of aryl halides and pseudohalides have been developed, offering milder and more sustainable alternatives to traditional methods. organic-chemistry.org One-pot syntheses of aryltrifluoroborates from arenes via iridium-catalyzed borylation followed by treatment with potassium hydrogen fluoride (KHF₂) also contribute to more efficient and streamlined processes. organic-chemistry.org
Expansion of Applications in Diverse Chemical Fields
The unique combination of a reactive formyl group and a versatile trifluoroborate moiety makes this compound a highly attractive building block for the synthesis of a wide array of functional molecules.
Medicinal Chemistry: The formyl group can be readily transformed into various other functional groups, making it a valuable handle for the synthesis of biologically active molecules. For instance, aminomethylation via cross-coupling of related aminomethyltrifluoroborates with aryl halides has been demonstrated as a viable strategy for constructing aminomethyl aryl linkages. researchgate.net The development of multicomponent reactions for the synthesis of bioactive molecules further highlights the potential for creating diverse libraries of compounds for drug discovery. mdpi.com
Materials Science: The rigid phenyl backbone and the potential for derivatization of the formyl and trifluoroborate groups make this compound a candidate for the synthesis of novel organic materials. Research into functional materials often relies on the precise arrangement of molecular components, and the predictable reactivity of this compound could be leveraged to create polymers, dyes, or other materials with tailored electronic or optical properties.
Future Directions in Mechanistic Understanding and Catalysis
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of more efficient and selective catalytic systems.
Mechanistic Investigations: Detailed mechanistic studies of palladium-catalyzed reactions, such as the 1,3-arylfluorination of chromenes, have provided valuable insights into the factors that govern reaction outcomes. nih.gov Similar in-depth investigations into the Suzuki-Miyaura coupling and other transformations involving this compound are needed. This could involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling.
Catalyst Development: The development of novel catalysts that are more active, selective, and robust for reactions involving this compound is a key area for future research. This includes the design of new ligands for palladium and other transition metals, as well as the exploration of catalysts based on more abundant and less toxic metals. For instance, palladium-catalyzed addition of potassium phenyltrifluoroborate to dinitriles has been shown to be an effective method for the synthesis of diketones. researchgate.net The development of novel catalytic reactions, such as those involving CF3I synthesis, also points to new avenues for exploration. researchgate.net
The continued exploration of the fundamental chemistry and application of this compound promises to yield exciting new discoveries and further solidify its role as a cornerstone of modern organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
